1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}pyrrolidine
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Overview
Description
1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}pyrrolidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}pyrrolidine typically involves the annulation of a triazole ring to a pyrimidine moiety. One common method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the Dimroth rearrangement, which can be carried out in both acidic and basic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely to be applied.
Chemical Reactions Analysis
Types of Reactions
1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}pyrrolidine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antiviral and antitumor agent.
Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.
Biological Research: It has been investigated for its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}pyrrolidine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, such as RNA-dependent RNA polymerase (RdRp), which is involved in viral replication . The compound’s structure allows it to bind selectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares a similar triazolopyrimidine core but lacks the pyrrolidinyl group.
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Another related compound with a hydroxyl group at the 7-position.
Uniqueness
The presence of the pyrrolidinyl group in 1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}pyrrolidine distinguishes it from other similar compounds. This structural feature contributes to its unique chemical reactivity and biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5,6-dimethyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-8-9(2)14-11-12-7-13-16(11)10(8)15-5-3-4-6-15/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDDOXLGEZTEIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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